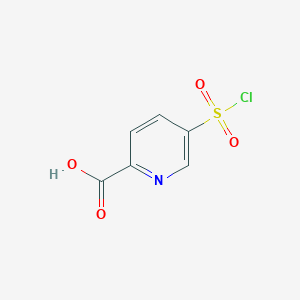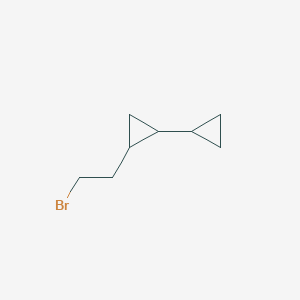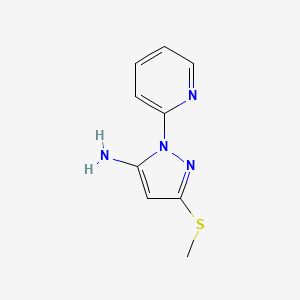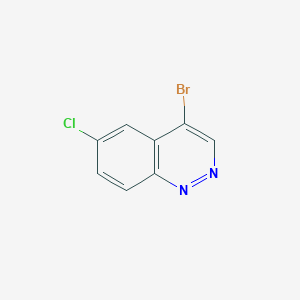
rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate hydrochloride, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate hydrochloride, trans: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate hydrochloride, trans typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. For instance, a common method involves the reaction of a β-amino ester with a suitable electrophile under basic conditions to form the azetidine ring.
Introduction of the Phenyl Group: The phenyl group can be introduced through various methods, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate hydrochloride, trans can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate hydrochloride, trans has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. Its unique azetidine ring structure can interact with various biological targets, making it a valuable scaffold for developing new therapeutic agents.
Biological Studies: Researchers use the compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, allowing chemists to explore new chemical space and develop novel compounds with desired properties.
Industrial Applications: The compound may be used in the development of specialty chemicals and materials, leveraging its unique structural features.
Mécanisme D'action
The mechanism of action of rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate hydrochloride, trans involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound’s azetidine ring and phenyl group can form specific interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-tert-butyl (2R,3R)-3-hydroxy-2-(2-methoxyethyl)azetidine-1-carboxylate
- rac-tert-butyl (2R,3R)-3-hydroxy-2-phenylpyrrolidine-1-carboxylate, cis
Uniqueness
rac-tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate hydrochloride, trans is unique due to its specific azetidine ring structure and the presence of both tert-butyl and phenyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H20ClNO2 |
|---|---|
Poids moléculaire |
269.77 g/mol |
Nom IUPAC |
tert-butyl 3-phenylazetidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c1-14(2,3)17-13(16)12-11(9-15-12)10-7-5-4-6-8-10;/h4-8,11-12,15H,9H2,1-3H3;1H |
Clé InChI |
RZWIGBZHAKHRFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1C(CN1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3-aminophenyl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B12315261.png)
![tert-butyl N-[(2-phenylpiperidin-3-yl)methyl]carbamate](/img/structure/B12315263.png)




![8-(3-methoxyphenethyl)-4-methyl-2-((methylamino)methyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12315290.png)
![2-[2-(Cyclopent-2-EN-1-YL)acetamido]propanoic acid](/img/structure/B12315292.png)



![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B12315308.png)
